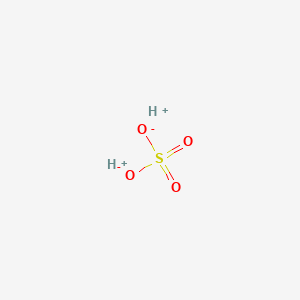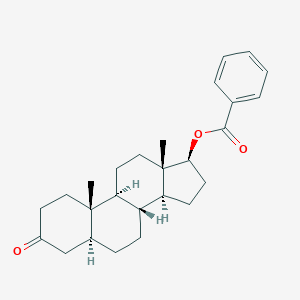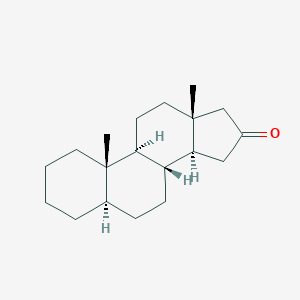
Sulfate
Übersicht
Beschreibung
Das Sulfation ist ein mehratomiges Anion mit der Summenformel SO₄²⁻. Es besteht aus einem zentralen Schwefelatom, das von vier äquivalenten Sauerstoffatomen in einer tetraedrischen Anordnung umgeben ist. Das Schwefelatom befindet sich im Oxidationszustand +6, während die Sauerstoffatome jeweils im Zustand -2 sind. Das Sulfation trägt eine Gesamtladung von -2 und ist die konjugierte Base des Bisulfats (oder Hydrogensulfats) Ions, HSO₄⁻, das wiederum die konjugierte Base der Schwefelsäure (H₂SO₄) ist .
Wirkmechanismus
Target of Action
Sulfate, also known as Sulphate, is a compound that interacts with various targets in the body. It plays a crucial role in the functioning of proteins and carbohydrates . In the context of this compound-reducing bacteria (SRB), this compound serves as the terminal electron acceptor in the respiratory chain, producing large quantities of inorganic sulfide .
Mode of Action
This compound’s mode of action is diverse and depends on the specific context. For instance, in the case of Sulfa drugs, they work by binding and inhibiting a specific enzyme called dihydropteroate synthase (DHPS), which is critical for the synthesis of folate, an essential nutrient .
Biochemical Pathways
This compound is involved in various biochemical pathways. In the dissimilatory pathway, this compound is reduced to sulfide by anaerobic microorganisms . Both pathways start from the activation of this compound by reaction with ATP to form adenylyl this compound (APS) . In the case of this compound-reducing prokaryotes, the this compound is taken up from the environment by low- or high-affinity this compound transporters and becomes activated with ATP in the cytoplasm by the enzyme ATP sulfurylase (Sat) to form APS .
Pharmacokinetics
The pharmacokinetics of this compound can vary depending on the specific compound and route of administration. For instance, when Magnesium this compound is administered intravenously, the onset of action occurs within minutes, and effects persist for 30 minutes after the infusion is stopped .
Result of Action
The result of this compound’s action can be diverse and context-dependent. For instance, in the case of Magnesium this compound, it is used as an anticonvulsant, a cathartic, and an electrolyte replenisher in the treatment of pre-eclampsia and eclampsia. It causes direct inhibition of action potentials in myometrial muscle cells .
Action Environment
This compound-reducing bacteria (SRB) represent a group of prokaryotic microorganisms that are widely spread in the anoxic environment (seabed, riverbed and lakebed sediments, mud, intestinal tract of humans and animals, metal surfaces) . The environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound availability in the soil environment can be altered by weathering of S-containing minerals, activities of soil microbes dissimilating organic S compounds, and changes in climate conditions, as well as anthropogenic factors affecting deposition of S to the ecosystem .
Biochemische Analyse
Biochemical Properties
Sulfate is involved in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is the predominant electron acceptor for anaerobic oxidation of methane (AOM) in marine sediments . This process is carried out by a syntrophic consortium of anaerobic methanotrophic archaea (ANME) and this compound reducing bacteria (SRB) through an energy conservation mechanism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, in marine sediments, this compound is used by a consortium of anaerobic methanotrophic archaea and this compound reducing bacteria to carry out anaerobic oxidation of methane .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, a reduced Cys residue in APS reductase reacts with APS to form an enzyme- (Cys)- S -SO 3 − intermediate with the concomitant release of AMP, and then this intermediate is reduced with GSH to liberate SO 3 2− and the enzyme- (Cys)- S -SG .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Sulfatsalze können durch Reaktion von Schwefelsäure mit Metallen, Metalloxiden oder Metallcarbonaten hergestellt werden. Beispielsweise reagiert Zinkoxid mit Schwefelsäure unter Bildung von Zinksulfat: [ \text{ZnO} + \text{H}2\text{SO}_4 \rightarrow \text{ZnSO}_4 + \text{H}_2\text{O} ]
Eine andere Methode beinhaltet die Reaktion von Schwefelsäure mit einer unlöslichen Base, wie z. B. Kupfer(II)-oxid, unter Bildung von Kupfer(II)-sulfat: [ \text{CuO} + \text{H}_2\text{SO}_4 \rightarrow \text{CuSO}_4 + \text{H}_2\text{O} ]
Industrielle Produktionsverfahren
Industriell werden Sulfatsalze häufig durch das Kontaktverfahren hergestellt, bei dem Schwefeldioxid (SO₂) zu Schwefeltrioxid (SO₃) oxidiert wird, gefolgt von der Reaktion von SO₃ mit Wasser unter Bildung von Schwefelsäure. Die Schwefelsäure kann dann mit verschiedenen Basen reagieren und Sulfatsalze bilden {_svg_3}.
Analyse Chemischer Reaktionen
Reaktionstypen
Das Sulfation kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation-Reduktionsreaktionen: Sulfat kann unter bestimmten Bedingungen zu Sulfit (SO₃²⁻) oder Schwefelwasserstoff (H₂S) reduziert werden.
Substitutionsreaktionen: Sulfat kann mit anderen Anionen oder Kationen reagieren, um verschiedene Sulfatverbindungen zu bilden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in Reaktionen mit Sulfationen verwendet werden, sind Schwefelsäure, Metalloxide und Metallcarbonate. Reaktionsbedingungen umfassen in der Regel wässrige Lösungen und können eine Erwärmung erfordern, um die Reaktion zu erleichtern.
Hauptprodukte
Hauptprodukte, die aus Reaktionen mit Sulfationen entstehen, sind verschiedene Sulfatsalze, wie z. B. Natriumsulfat (Na₂SO₄), Magnesiumsulfat (MgSO₄) und Calciumsulfat (CaSO₄) .
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie werden Sulfationen in verschiedenen analytischen Verfahren, wie z. B. der gravimetrischen Analyse, verwendet, um die Konzentration von Sulfat in einer Probe zu bestimmen. Sulfatsalze werden auch als Trockenmittel und bei der Synthese anderer chemischer Verbindungen verwendet.
Biologie
In der Biologie spielen Sulfationen eine entscheidende Rolle in zellulären Prozessen. Sie sind an der Synthese von schwefelhaltigen Aminosäuren und Proteinen beteiligt. Sulfationen sind auch für die Entgiftung von Medikamenten und anderen Xenobiotika in der Leber unerlässlich.
Medizin
In der Medizin werden Sulfatsalze in verschiedenen pharmazeutischen Formulierungen verwendet. Beispielsweise wird Magnesiumsulfat als Abführmittel und zur Behandlung von Eklampsie bei schwangeren Frauen eingesetzt. Natriumsulfat wird in Darmreinigungslösungen vor einer Koloskopie verwendet.
Industrie
Industriell werden Sulfationen bei der Herstellung von Waschmitteln, Papier und Glas verwendet. Sie werden auch in Wasseraufbereitungsprozessen zur Entfernung von Verunreinigungen und im Bergbau zur Gewinnung von Metallen aus Erzen verwendet .
Wirkmechanismus
Das Sulfation übt seine Wirkungen durch verschiedene Mechanismen aus, abhängig vom Kontext. In biologischen Systemen sind Sulfationen an der Bildung von Sulfatethern beteiligt, die für den Stoffwechsel und die Entgiftung verschiedener Verbindungen wichtig sind. Sulfationen können auch als Gegenionen wirken, um die Ladung anderer Ionen in Lösung auszugleichen und so das Ionenungleichgewicht in Zellen und Geweben aufrechtzuerhalten .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, sulfate ions are used in various analytical techniques, such as gravimetric analysis, to determine the concentration of this compound in a sample. This compound salts are also used as drying agents and in the synthesis of other chemical compounds.
Biology
In biology, this compound ions play a crucial role in cellular processes. They are involved in the synthesis of sulfur-containing amino acids and proteins. This compound ions are also essential for the detoxification of drugs and other xenobiotics in the liver.
Medicine
In medicine, this compound salts are used in various pharmaceutical formulations. For example, magnesium this compound is used as a laxative and to treat eclampsia in pregnant women. Sodium this compound is used in bowel cleansing preparations before colonoscopy.
Industry
Industrially, this compound ions are used in the production of detergents, paper, and glass. They are also used in water treatment processes to remove impurities and in the mining industry to extract metals from ores .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sulfit-Ion (SO₃²⁻): Das Sulfit-Ion ähnelt dem Sulfation, hat aber ein Sauerstoffatom weniger. Es ist ein Reduktionsmittel und wird als Konservierungsmittel in Lebensmitteln und Getränken verwendet.
Thiosulfat-Ion (S₂O₃²⁻): Das Thiosulfat-Ion enthält zwei Schwefelatome und wird in fotografischen Fixierlösungen und als Gegenmittel gegen Cyanidvergiftungen verwendet.
Phosphat-Ion (PO₄³⁻): Das Phosphat-Ion ähnelt in seiner Struktur dem Sulfation, enthält aber Phosphor anstelle von Schwefel. Es ist für die Energieübertragung in Zellen unerlässlich und ein wichtiger Bestandteil von DNA und RNA.
Einzigartigkeit
Das Sulfation ist einzigartig in seiner Fähigkeit, stabile Salze mit einer breiten Palette von Kationen zu bilden. Seine tetraedrische Struktur und der hohe Oxidationszustand von Schwefel machen es zu einem vielseitigen Ion in verschiedenen chemischen und biologischen Prozessen. Darüber hinaus sind Sulfationen in Wasser hochlöslich, was sie in wässrigen Lösungen und industriellen Anwendungen nützlich macht .
Eigenschaften
IUPAC Name |
sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOWNCQODCNURD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4S-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042425 | |
| Record name | Sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14808-79-8, 18785-72-3 | |
| Record name | Sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfate ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfate-35S | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018785723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfate ion | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14546 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFATE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IS9N8KPMG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B86604.png)

